molecular formula C21H12ClFN6Na4O12S4 B13414756 1,3,5-Naphthalenetrisulfonic acid, 7-((4-amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulfophenyl)azo)-, tetrasodium salt CAS No. 75198-88-8

1,3,5-Naphthalenetrisulfonic acid, 7-((4-amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulfophenyl)azo)-, tetrasodium salt

Cat. No.: B13414756
CAS No.: 75198-88-8
M. Wt: 815.0 g/mol
InChI Key: PHRNTSBRTBLANR-UHFFFAOYSA-J
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Description

This compound is a tetrasodium salt of a polysulfonated naphthalene derivative featuring an azo (-N=N-) linkage and a substituted pyrimidine moiety. Its structure includes three sulfonic acid groups on the naphthalene core, a 4-amino-5-sulfophenylazo group at position 7, and a 5-chloro-2-fluoro-6-methylpyrimidinyl substituent. Its molecular complexity suggests applications in biochemical research, particularly in targeting purinergic receptors or modulating nucleotide metabolism .

Properties

CAS No.

75198-88-8

Molecular Formula

C21H12ClFN6Na4O12S4

Molecular Weight

815.0 g/mol

IUPAC Name

tetrasodium;7-[[4-amino-2-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-5-sulfonatophenyl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C21H16ClFN6O12S4.4Na/c1-8-19(22)20(27-21(23)25-8)26-14-6-13(24)18(45(39,40)41)7-15(14)29-28-9-2-11-12(16(3-9)43(33,34)35)4-10(42(30,31)32)5-17(11)44(36,37)38;;;;/h2-7H,24H2,1H3,(H,25,26,27)(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;;/q;4*+1/p-4

InChI Key

PHRNTSBRTBLANR-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=C(C=C(C(=C2)N)S(=O)(=O)[O-])N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Naphthalenetrisulfonic Acid Derivatives

Compound Name Molecular Formula Substituents Sulfonate Groups Key Biological Activity
Target Compound C₂₆H₁₃ClF₂N₇O₉S₃Na₄ 5-chloro-2-fluoro-6-methylpyrimidine, azo-linked sulfophenyl 3 (tetrasodium) Potential P2X receptor antagonism, enzyme inhibition (hypothesized)
Suramin (Hexasodium Salt) C₅₁H₄₀N₆O₂₃S₆Na₆ Symmetrical polysulfonated urea, naphthalene cores 6 (hexasodium) Broad-spectrum antagonist (P2X/P2Y receptors, TNF-α inhibition)
NF279 (Hexasodium Salt) C₄₇H₃₂N₁₀O₂₃S₆Na₆ Carbonylbis(imino-phenylenecarbonylimino) linkers 6 (hexasodium) Selective NTPDase3/P2X₁ receptor inhibition
Evans Blue C₃₄H₂₄N₆O₁₄S₄Na₄ Tetrasulfonated diaryl azo dye 4 (tetrasodium) TNF-α binding inhibition (IC₅₀ = 0.75 mM)
1,3,6-Naphthalenetrisulfonic Acid (CAS 71720-86-0) C₂₆H₁₃ClF₂K₃N₇O₉S₃ 5-chloro-2,6-difluoropyrimidine, azo groups 3 (tripotassium) Structural similarity to target compound; potassium salt may alter solubility

Functional Differences

Receptor Binding and Selectivity

  • Target Compound vs. Suramin : Suramin’s hexasodium salt and symmetrical structure enable broad inhibition of P2X/P2Y receptors and TNF-α . In contrast, the target compound’s tetrasodium salt and pyrimidine substituents may confer selectivity toward specific receptors (e.g., P2X subtypes) due to steric and electronic effects from the chloro-fluoro-methyl groups .
  • Target Compound vs. NF279: NF279’s carbonylbis(imino-phenylenecarbonylimino) linkers enhance its potency against NTPDase3 and P2X₁ receptors . The target compound lacks these linkers but includes a sulfophenylazo group, which could influence binding kinetics in nucleotide-metabolizing enzymes.

Solubility and Ionic Interactions

  • The tetrasodium form of the target compound likely offers intermediate solubility compared to suramin (hexasodium) and Evans blue (tetrasodium). Potassium salts (e.g., CAS 71720-86-0) may exhibit lower solubility in aqueous media than sodium salts, affecting bioavailability .

Off-Target Effects

  • Suramin and NF279 are known to non-specifically inhibit GABA receptors at high concentrations . The target compound’s pyrimidinyl and sulfophenyl groups may reduce off-target interactions by limiting cross-reactivity with non-purinergic systems .

Research Findings

  • TNF-α Inhibition: Evans blue and suramin inhibit TNF-α/receptor binding with IC₅₀ values of 0.75 mM and 0.65 mM, respectively .
  • Enzyme Modulation: NF279 inhibits NTPDase3, a regulator of insulin secretion, at nanomolar concentrations . The target compound’s pyrimidine moiety may similarly target nucleotide-processing enzymes but with altered kinetics due to halogen substituents.
  • Structural-Activity Relationships (SAR): Suramin analogues like NF037 show selectivity for D₂ dopamine receptors over A₁ adenosine receptors, highlighting the impact of substituent geometry on receptor specificity . The target compound’s chloro-fluoro-methylpyrimidine group may follow similar SAR trends.

Preparation Methods

Preparation of the Core: 1,3,5-Naphthalenetrisulfonic Acid

The synthesis begins with the preparation of the key intermediate 1,3,5-naphthalenetrisulfonic acid, which serves as the azo coupling component.

  • Sulfonation Reaction : The compound is synthesized via sulfonation of 1,5-naphthalenedisulfonic acid with fuming sulfuric acid (oleum) under controlled temperature conditions. The optimal temperature range for this sulfonation is 90–95 °C to maximize yield and purity.

  • Reaction Conditions :

    • Molar ratio of 1,5-naphthalenedisulfonic acid to oleum: 1:2 to 1:5 (based on 100% sulfuric acid equivalent).
    • Sulfonation time: 4–6 hours.
    • Oleum concentration: 25–80% SO₃ by mass, typically 50% oleum is used.
  • Process Summary :

    • Oleum is heated to 50–60 °C in a sulfonation vessel.
    • 1,5-naphthalenedisulfonic acid is slowly added.
    • The mixture is heated to 90–95 °C and maintained for 4 hours.
    • The reaction mixture is cooled, salted out with sodium chloride solution, filtered, washed, and decolorized using activated carbon.
    • The product is recrystallized from hot water to yield 1,3,5-naphthalenetrisulfonic acid with purity >98% (verified by HPLC).
Parameter Value/Range Notes
Temperature 90–95 °C Critical for high purity
Reaction time 4–6 hours Sulfonation duration
Oleum concentration 25–80% SO₃ Typically 50% used
Molar ratio (substrate:oleum) 1:2 to 1:5 Based on 100% H₂SO₄ equivalent
Purity of product >98% Confirmed by HPLC

Diazotization of the Aromatic Amine Component

The azo linkage in the target compound is formed by coupling a diazonium salt derived from an aromatic amine with the naphthalenetrisulfonic acid.

  • Diazotization Reaction :

    • The aromatic amine, specifically 4-amino-2-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-sulfophenyl derivative, is converted into its diazonium salt.
    • This is typically achieved by treatment with sodium nitrite (NaNO₂) in acidic aqueous solution (e.g., HCl) at low temperature (0–5 °C) to maintain diazonium salt stability.
  • Key Points :

    • Low temperature is essential to prevent decomposition.
    • The diazonium salt solution is prepared fresh and used immediately for coupling.

Azo Coupling Reaction

  • The diazonium salt is added dropwise to a solution of 1,3,5-naphthalenetrisulfonic acid under stirring, usually in an acidic medium such as acetic acid or aqueous acidic buffer.

  • The coupling occurs at the 7-position of the naphthalenetrisulfonic acid, forming the azo bond (-N=N-) linking the naphthalene core to the substituted aromatic amine.

  • Reaction conditions are optimized to maintain pH and temperature to favor azo bond formation and minimize side reactions.

Final Salt Formation and Purification

  • After azo coupling, the product is isolated as a tetrasodium salt to enhance solubility and stability.

  • Purification steps may include:

    • Filtration to remove insoluble impurities.
    • Washing with salt solutions.
    • Decolorization with activated carbon.
    • Drying under controlled conditions.
  • The final compound is characterized by its molecular formula $$C{21}H{16}ClFN6O{12}S4Na4$$ and molecular weight of approximately 815 g/mol.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Purpose
1. Sulfonation 1,5-naphthalenedisulfonic acid + oleum (50% SO₃), 90–95 °C, 4–6 h Formation of 1,3,5-naphthalenetrisulfonic acid (purity >98%)
2. Diazotization Aromatic amine + NaNO₂ + HCl, 0–5 °C Formation of diazonium salt
3. Azo Coupling Diazonium salt + 1,3,5-naphthalenetrisulfonic acid, acidic medium, controlled pH and temperature Formation of azo bond linking components
4. Salt formation & purification Neutralization with NaOH or sodium salts, filtration, washing, drying Isolation of tetrasodium salt of final compound

Research Findings and Notes

  • The sulfonation temperature critically affects the purity of the naphthalenetrisulfonic acid intermediate; temperatures above 95 °C increase by-products and reduce purity.

  • The azo coupling step requires precise control of pH and temperature to ensure high yield and stability of the azo dye structure.

  • The presence of electron-withdrawing groups such as chlorine and fluorine on the pyrimidine ring influences the reactivity and stability of the azo compound, potentially affecting its applications in dyeing and biological systems.

  • The compound’s stability across a wide pH range enhances its utility in various industrial and scientific applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this compound with high purity?

  • Methodology : Synthesis typically involves diazo coupling between the amino-substituted phenylazo group and the pyrimidinyl intermediate, followed by sulfonation. Key steps include pH control during diazotization (pH 1–2, 0–5°C) and purification via recrystallization or ion-exchange chromatography to remove unreacted sulfonic acid derivatives .
  • Critical Parameters : Monitor reaction progress using HPLC-MS to detect intermediates. Ensure stoichiometric excess of sulfonating agents to achieve trisulfonation, and validate purity via elemental analysis and NMR (e.g., 1^1H, 13^{13}C, 19^{19}F NMR) .

Q. How can researchers characterize the azo-chromophore’s electronic transitions and stability under varying pH conditions?

  • Methodology : Use UV-Vis spectrophotometry (λ = 400–600 nm) to track λmax_{\text{max}} shifts across pH 2–12. Compare with computational TD-DFT simulations of the azo group’s π→π* transitions. Stability assays involve incubating the compound in buffered solutions and quantifying degradation via HPLC with diode-array detection (DAD) .
  • Data Interpretation : A hypsochromic shift at pH > 10 suggests deprotonation of sulfonic acid groups, while bathochromic shifts at pH < 3 indicate protonation of the pyrimidinyl amine .

Q. What are the optimal storage conditions to prevent hydrolysis of the sulfonate groups?

  • Guidelines : Store as a lyophilized powder at -20°C in moisture-proof containers. For solutions, prepare in deionized water (pH 6–7) and aliquot into single-use vials to avoid freeze-thaw cycles. Degradation rates increase >40°C or in polar aprotic solvents (e.g., DMSO) due to sulfonate ester formation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported solubility profiles across solvent systems?

  • Approach : Perform COSMO-RS simulations to predict solubility in water, DMSO, and methanol. Validate experimentally via dynamic light scattering (DLS) and nephelometry. Conflicting data may arise from polymorphic forms or residual counterions (e.g., Na+^+ vs. K+^+) affecting hydration shells .
  • Case Study : reports >300°C melting points for sulfonated naphthalene derivatives, but discrepancies in aqueous solubility (e.g., 10 mM in water vs. <1 mM in ethanol) highlight the need for solvent-solute interaction analysis via molecular docking .

Q. What mechanistic insights explain the compound’s fluorescence quenching in the presence of heavy metal ions?

  • Experimental Design : Titrate the compound with Cu2+^{2+}, Pb2+^{2+}, and Hg2+^{2+} solutions, monitoring fluorescence emission (λem_{\text{em}} = 550–650 nm). Use Stern-Volmer plots to calculate quenching constants (KSVK_{SV}) and differentiate static vs. dynamic quenching.
  • Advanced Analysis : X-ray absorption spectroscopy (XAS) can identify coordination sites (e.g., sulfonate or azo groups) binding metal ions. Density functional theory (DFT) models predict charge-transfer complexes between the pyrimidinyl ring and metal cations .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Compare reaction rates with nucleophiles (e.g., amines, thiols) under controlled conditions. Use Hammett plots to correlate substituent effects (σ+^+ values) on the pyrimidinyl ring with NAS activation energy.
  • Key Findings : Electron-withdrawing groups (e.g., -Cl, -F) enhance NAS reactivity at the pyrimidinyl C4 position, while bulky substituents (e.g., -CH3_3) sterically hinder access to the sulfonate groups .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under UV irradiation?

  • Root Cause : Discrepancies may stem from varying light sources (e.g., UVA vs. UVB) or solvent systems. Conduct accelerated photostability tests per ICH Q1B guidelines using a solar simulator (300–800 nm).
  • Resolution : HPLC-MS analysis of degradation products (e.g., sulfonic acid cleavage or azo bond reduction) identifies pathways. For example, notes that deactivation of glassware with DMDCS minimizes adsorption losses, which may skew stability data .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for sulfonation steps to avoid side reactions.
  • Characterization : Combine MALDI-TOF MS and 19^{19}F NMR for unambiguous structural confirmation.
  • Storage : Use argon-atmosphere vials for long-term stability of lyophilized samples .

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